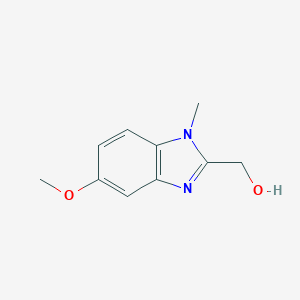![molecular formula C23H23N3O3 B368404 2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920116-48-9](/img/structure/B368404.png)
2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a compound that has been synthesized for its potential application in scientific research. This compound is a benzimidazole derivative that contains a furyl group and a carboxamide group. The synthesis method of this compound involves the reaction of 2-aminobenzimidazole with 4-methylphenyl-3-chloropropyl ether and furfurylamine. The resulting compound has shown potential in various scientific research applications due to its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit the production of certain cytokines, which are proteins that are involved in the immune response. This compound has also been found to have anti-angiogenic properties, which means that it can inhibit the formation of blood vessels that are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide in lab experiments include its high purity and high yield. This compound is also stable and can be easily synthesized using the optimized synthesis method. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are several future directions for the research and development of 2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer research. Another direction is to develop more efficient synthesis methods for this compound that can improve its solubility and yield. Additionally, future research can focus on the development of derivatives of this compound that can have improved anti-cancer properties and reduced toxicity.
Synthesemethoden
The synthesis method of 2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves the reaction of 2-aminobenzimidazole with 4-methylphenyl-3-chloropropyl ether and furfurylamine. The reaction takes place in the presence of a base and a solvent. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been optimized to yield a high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has shown potential in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-9-11-18(12-10-17)28-15-5-13-26-20-7-3-2-6-19(20)25-22(26)16-24-23(27)21-8-4-14-29-21/h2-4,6-12,14H,5,13,15-16H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMVHEIDGHEOKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)